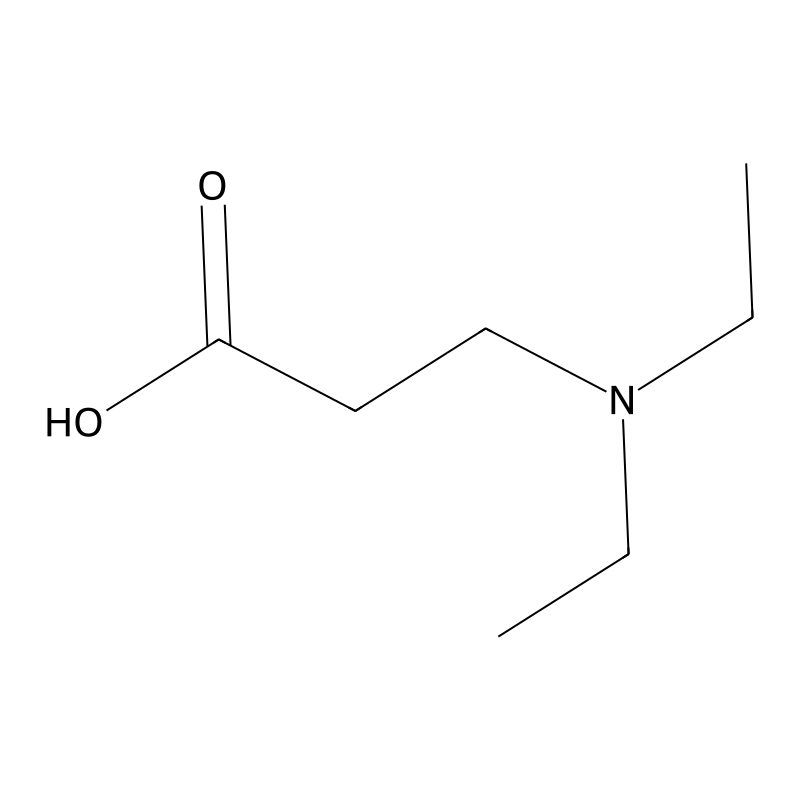3-(Diethylamino)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Peptide Synthesis
Scientific Field: Organic chemistry and biochemistry.
Summary: DEAPA is employed as a reagent in peptide synthesis. It serves as a coupling agent to link amino acids during solid-phase peptide assembly.
Methods of Application: DEAPA is typically used in solution-phase peptide synthesis or solid-phase peptide synthesis (SPPS). In SPPS, it reacts with the carboxyl group of the C-terminal amino acid, facilitating peptide bond formation.
Results/Outcomes: Successful peptide synthesis, leading to the production of custom peptides for various research purposes
3-(Diethylamino)propanoic acid is an organic compound with the molecular formula C₇H₁₅NO₂. It is classified as a beta-amino acid, characterized by the presence of a diethylamino group at the third carbon of the propanoic acid chain. The compound features a carboxylic acid functional group and is soluble in water, making it relevant for various chemical and biological applications. Its structure can be represented using the SMILES notation: CCN(CC)CCC(O)=O, indicating the presence of ethyl groups attached to a nitrogen atom, which contributes to its unique chemical properties .
- Esterification: It can react with alcohols to form esters, particularly under acidic conditions.
- Amidation: The carboxylic acid can react with amines to form amides, which is significant for synthesizing peptide-like structures.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding amine.
These reactions are essential for its utility in synthetic organic chemistry and drug development .
Several methods exist for synthesizing 3-(Diethylamino)propanoic acid:
- Alkylation of Amino Acids: Starting from a suitable amino acid, alkylation can introduce the diethylamino group.
- Direct Amination: Propanoic acid can be reacted with diethylamine in the presence of activating agents such as carbodiimides to facilitate the formation of the amine bond.
- Reduction Reactions: Starting from corresponding nitriles or imines can also yield this compound through reduction processes.
These methods highlight its versatility in synthetic pathways within organic chemistry .
3-(Diethylamino)propanoic acid finds applications in various fields:
- Pharmaceuticals: It is investigated for its potential role in drug formulations targeting neurological disorders.
- Chemical Intermediates: Used in synthesizing other complex organic molecules.
- Biochemical Research: Serves as a tool in studying amino acid behavior and interactions within biological systems.
Its unique structure allows it to participate in diverse
Several compounds share structural similarities with 3-(Diethylamino)propanoic acid, including:
- 3-(Dimethylamino)propanoic acid: This compound has a similar backbone but features dimethyl instead of diethyl groups, potentially affecting its solubility and biological interactions.
- Beta-Alanine: A simpler beta-amino acid that lacks the diethylamino group but shares similar properties and applications in biochemistry.
- N,N-Diethylglycine: Another amino acid derivative that shares the diethylamine moiety but differs by lacking the propanoic acid structure.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Diethylamino)propanoic acid | Diethylamino group on propanoic acid | Potential neuroactive properties |
| 3-(Dimethylamino)propanoic acid | Dimethylamino group | Different solubility and reactivity |
| Beta-Alanine | Simple beta-amino structure | Lacks diethylamine functionality |
| N,N-Diethylglycine | Diethylamine on glycine | Simpler structure without propanoic acid |
This comparison illustrates how 3-(Diethylamino)propanoic acid stands out due to its unique combination of functional groups and potential applications .








